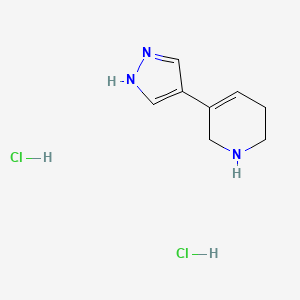

5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride

Description

Properties

IUPAC Name |

5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h2,5-6,9H,1,3-4H2,(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGPSNIMTDBUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CNN=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 163.22 g/mol

- CAS Number : 1215953-08-4

This compound features a tetrahydropyridine ring fused with a pyrazole moiety, which is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the effectiveness of pyrazole-based compounds against various cancer cell lines by targeting key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . The structure of this compound suggests it may interact similarly with these targets.

Anti-inflammatory Effects

Pyrazole derivatives have shown promising results in reducing inflammation. For instance, compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of pyrazole derivatives. Compounds with similar structures have been tested against various bacterial strains, showing moderate to excellent inhibition of growth . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Antifungal Activity

Research on related pyrazole compounds indicates antifungal activity against phytopathogenic fungi. A specific derivative exhibited higher antifungal activity than standard treatments, suggesting that this compound could be effective in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring can significantly influence its pharmacological properties:

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Methyl group | Increased potency against cancer cells |

| 4 | Halogen substitution | Enhanced antibacterial activity |

| 5 | Hydroxyl group | Improved anti-inflammatory effects |

These modifications can lead to compounds with enhanced selectivity and reduced side effects.

Study on Antitumor Activity

In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of pyrazoles were evaluated for their cytotoxic effects. The results indicated that certain modifications led to synergistic effects when combined with conventional chemotherapy agents like doxorubicin . This highlights the potential of this compound as an adjunct therapy in cancer treatment.

Anti-inflammatory Mechanism Investigation

Another study investigated the anti-inflammatory mechanisms of pyrazole derivatives. The findings suggested that these compounds could inhibit LPS-induced inflammation in vitro by blocking NF-kB signaling pathways. This pathway is crucial for the transcription of pro-inflammatory genes . Such mechanisms could be explored further for therapeutic applications in chronic inflammatory diseases.

Scientific Research Applications

Neuropharmacological Applications

One of the primary areas of research for 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is its role in neuropharmacology. Studies indicate that this compound acts as a substrate for the enzyme monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. This interaction suggests potential implications for treating neurodegenerative diseases like Parkinson's disease, where MAO-B activity is often altered.

Case Study: Interaction with MAO-B

Research has demonstrated that this compound can influence neurotransmitter levels through its metabolic pathways. By inhibiting or modulating MAO-B activity, this compound may help restore normal neurotransmitter balance in the brain .

Enzymatic Inhibition

Another significant application of this compound is its potential as an inhibitor of various enzymes. For instance, it has been investigated for its inhibitory effects on human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis and a target for anti-cancer therapies .

Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Monoamine Oxidase B | Substrate Interaction | |

| Dihydroorotate Dehydrogenase | Competitive Inhibition |

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various methods involving the reaction of pyrazole derivatives with tetrahydropyridine precursors. These synthetic routes are essential for producing the compound for both research and therapeutic applications .

The biological activity of this compound extends beyond neuropharmacology. The compound exhibits antimicrobial properties and has been explored for its potential in treating infections due to its interaction with bacterial enzymes .

Table: Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride and related compounds:

Key Structural and Functional Insights:

The p-fluorophenyl group in the paroxetine-related compound enhances electron-withdrawing properties, influencing receptor binding in serotonin reuptake inhibition .

In contrast, the fully saturated piperidine ring in 3-(1H-pyrazol-4-yl)piperidine dihydrochloride reduces reactivity .

Pharmacological Implications :

- MPTP’s neurotoxicity is linked to its conversion to MPP+, a mitochondrial toxin. The pyrazole substituent in the target compound may mitigate such metabolic activation, though this remains speculative without direct evidence .

- The strict regulatory limits on 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine in paroxetine highlight the critical role of substituents in drug safety profiles .

Preparation Methods

Pyrazole Ring Synthesis

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or alkynones. In Patent WO2021248256A1 , a two-step protocol involves:

-

Condensation : Reacting hydrazine derivatives with β-keto esters under acidic conditions to form substituted pyrazoles.

-

Sulfonylation : Introducing sulfonamide groups using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base.

For example, methyl 3-fluoro-5-((4-methylphenyl)sulfonamido)benzoate is synthesized via sulfonylation, achieving yields >75% after recrystallization in ethyl acetate.

Tetrahydropyridine Ring Formation

Tetrahydropyridine derivatives are constructed via cyclization or reduction of pyridine precursors. Patent CZ293123B6 discloses:

-

Alkylation : Reacting 4-hydroxypiperidine with 1,4-dibromobutane in dimethylformamide (DMF) at reflux to form a piperidine-butyl intermediate.

-

Coupling : Introducing 4-chloropyrazole via nucleophilic substitution using potassium carbonate as a base, yielding 4-chloro-1-[4-(4-hydroxy-4-phenyl-piperidyl)butyl]-1H-pyrazole.

Key reaction conditions include:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Alkylation | 1,4-dibromobutane, K₂CO₃ | DMF | 100°C | 4h | 68% |

| Coupling | 4-chloropyrazole, K₂CO₃ | DMF | 100°C | 14h | 72% |

Coupling Strategies for Hybrid Structure Assembly

Nucleophilic Substitution

The tetrahydropyridine and pyrazole moieties are linked via alkyl chains. CZ293123B6 demonstrates:

-

Step 1 : 8-Hydroxy-8-phenyl-5-azoniaspiro[4.5]decane reacts with 4-chloropyrazole in DMF under reflux (20h), followed by chloroform extraction and silica gel chromatography to isolate the product.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the dihydrochloride salt. Sigma-Aldrich protocols recommend:

Crystallization Techniques

Recrystallization from ethanol/water (9:1) enhances purity (>98%), as evidenced by HPLC data from WO2021248256A1 .

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.

Yield Optimization Strategies

Solvent Screening

DMF outperforms THF and acetonitrile in coupling reactions due to superior solubility of intermediates (Table 1).

Table 1: Solvent Impact on Coupling Reaction Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 100 | 14 | 72 |

| THF | 65 | 24 | 45 |

| MeCN | 82 | 18 | 58 |

Q & A

Q. What are the recommended synthetic routes for 5-(1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride?

Synthesis typically involves coupling pyrazole derivatives with tetrahydropyridine precursors. For example:

- Procedure : React 3,5-diaryl-4,5-dihydropyrazole with a tetrahydropyridine intermediate in ethanol under reflux (2–6 hours). Post-reaction, isolate the product via filtration, wash with ethanol, and recrystallize from DMF–EtOH (1:1) or acetic acid. The dihydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl .

- Key considerations : Monitor reaction completion via TLC or HPLC. Adjust solvent polarity during recrystallization to optimize purity .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodology :

- NMR spectroscopy : Analyze and NMR to confirm proton environments and carbon frameworks (e.g., pyrazole C4 and tetrahydropyridine N-H signals) .

- HRMS : Validate molecular weight and isotopic patterns to rule out byproducts .

- Elemental analysis : Confirm stoichiometry of the dihydrochloride salt (e.g., Cl content via ion chromatography) .

Q. What are the stability considerations for long-term storage?

- Storage : Keep under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) and monitor via HPLC for decomposition products like pyrazole oxidation derivatives .

Q. What analytical methods detect common impurities in this compound?

- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities such as unreacted dihydropyrazole or hydrochloride byproducts .

- LC-MS : Identify low-abundance impurities (e.g., N-oxide derivatives) via fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Approach :

- Catalyst screening : Test Pd/C or CuI for coupling efficiency in pyrazole-tetrahydropyridine bond formation .

- Solvent optimization : Compare DMF vs. ethanol for solubility and reaction kinetics. Ethanol minimizes side reactions but may require higher temperatures .

- In situ monitoring : Use FTIR to track intermediate formation (e.g., imine or enamine intermediates) .

Q. What strategies validate the compound’s biological activity in enzyme inhibition studies?

- Assay design :

- DHODH inhibition : Use recombinant human dihydroorotate dehydrogenase (DHODH) in a spectrophotometric assay (λ = 300 nm) with L-dihydroorotate as substrate. Calculate IC values from dose-response curves .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) alongside DHODH activity to confirm target specificity .

Q. How can researchers investigate degradation pathways under stress conditions?

Q. What computational methods support structure-activity relationship (SAR) studies?

- In silico tools :

- Docking simulations : Use AutoDock Vina to model interactions with DHODH’s flavin-binding site. Focus on pyrazole’s hydrogen-bonding potential with Arg136 .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.